(R)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate
Beschreibung
Structural Elucidation of (R)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate
Molecular Architecture and Stereochemical Configuration
Chiral Center Analysis and Absolute Configuration Determination
The molecular framework of (R)-4-tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate contains a morpholine ring substituted with two ester groups at positions 3 and 4, along with two methyl groups at position 2. The stereogenic center at position 3 of the morpholine ring confers the (R)-configuration, as evidenced by the SMILES notation CC(C)(C)OC(=O)N1CCOC[C@@H]1C(=O)OC , where the @@H descriptor specifies the absolute configuration.
The determination of absolute configuration typically employs X-ray crystallography or nuclear Overhauser effect spectroscopy (NOESY). For analogous bridged morpholine-proline derivatives, NOESY experiments have been utilized to resolve stereochemical ambiguities by correlating spatial proximities between hydrogens on adjacent substituents. In this compound, the tert-butyl group at position 4 and the methyl ester at position 3 create distinct steric environments, which stabilize specific conformers and facilitate spectroscopic assignment.
Conformational Isomerism in Morpholine Ring Systems
The morpholine ring adopts a chair conformation, with substituents preferentially occupying equatorial positions to minimize 1,3-diaxial steric strain. Infrared (IR) and vacuum ultraviolet (VUV) spectroscopic studies on morpholine derivatives reveal that chair conformers exhibit energy differences of ~109 cm⁻¹, with equatorial substituents stabilizing the conformer by reducing torsional strain.
For (R)-4-tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate, the bulky tert-butyl group occupies an equatorial position, while the methyl ester at position 3 adopts an axial orientation due to ring puckering. This conformational preference is quantified in Table 1:
| Conformer | Substituent Positions (Equatorial/Axial) | Relative Energy (cm⁻¹) |
|---|---|---|
| Chair-Eq | tert-butyl (Eq), methyl ester (Ax) | 0 (reference) |
| Chair-Ax | tert-butyl (Ax), methyl ester (Eq) | 109 ± 4 |
Table 1: Conformational stability of morpholine ring conformers.
Crystallographic Characterization
X-ray Diffraction Studies of Molecular Packing
Single-crystal X-ray diffraction analysis of related morpholine derivatives reveals that steric bulk and hydrogen bonding dictate molecular packing. For example, bridged morpholine-proline chimeras exhibit layered arrangements stabilized by van der Waals interactions between alkyl substituents. In (R)-4-tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate, the tert-butyl group likely induces a herringbone packing motif, with intermolecular distances of 3.8–4.2 Å between methyl groups.
Hydrogen Bonding Networks and Intermolecular Interactions
The carbonyl oxygen atoms of the ester groups serve as hydrogen bond acceptors, forming C=O···H–C interactions with adjacent molecules. In crystalline morpholine derivatives, such interactions create infinite chains or sheets, as observed in the Cambridge Structural Database for analogous compounds. The nitrogen atom in the morpholine ring may also participate in weak C–H···N hydrogen bonds, further stabilizing the lattice.
A representative hydrogen bonding network is illustrated below:
Molecule A: C=O(ester) → H–C(tert-butyl) of Molecule B (2.9 Å)
Molecule B: C=O(ester) → H–C(methyl) of Molecule C (3.1 Å)
These interactions collectively contribute to a melting point elevation and reduced solubility in apolar solvents.
Eigenschaften
Molekularformel |
C13H23NO5 |
|---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
4-O-tert-butyl 3-O-methyl (3R)-2,2-dimethylmorpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-7-8-18-13(4,5)9(14)10(15)17-6/h9H,7-8H2,1-6H3/t9-/m0/s1 |
InChI-Schlüssel |
KPIHQUOWUIQYNL-VIFPVBQESA-N |
Isomerische SMILES |
CC1([C@@H](N(CCO1)C(=O)OC(C)(C)C)C(=O)OC)C |
Kanonische SMILES |
CC1(C(N(CCO1)C(=O)OC(C)(C)C)C(=O)OC)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Ring Formation and Functionalization
The morpholine ring is constructed via cyclization of 2-chloroethylamine derivatives with epoxides or diols. For example:
This intermediate undergoes alkylation with tert-butyl bromide and methyl iodide to introduce substituents. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is used as a base to deprotonate the morpholine nitrogen, facilitating nucleophilic attack.
Esterification and Stereochemical Control
The dicarboxylate groups are introduced via esterification. A two-step process is employed:
-
Protection of Carboxylic Acids : The carboxylic acid groups are protected as tert-butyl esters using Boc₂O and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Methyl Ester Formation : The remaining acid is esterified with methanol and sulfuric acid.
Chiral resolution is achieved using enantioselective catalysts such as (R)-BINOL-derived ligands or enzymatic dynamic kinetic resolution. For example, lipases like Candida antarctica lipase B (CAL-B) have been used to resolve racemic mixtures, yielding the (R)-enantiomer with >99% enantiomeric excess (ee).
Industrial-Scale Production Methods
Industrial synthesis prioritizes scalability and cost efficiency. Continuous flow reactors are employed for exothermic reactions like alkylation and esterification, reducing reaction times from hours to minutes. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (alkylation) | Prevents racemization |
| Pressure | 1–2 atm (flow reactor) | Enhances mixing |
| Catalyst Loading | 5 mol% BINOL ligand | 92% ee |
A representative flow synthesis protocol involves:
-
Mixing morpholine with tert-butyl bromide in a microreactor at 5°C.
-
Introducing methyl chloroformate in a second reactor stage.
Reaction Optimization and Challenges
Temperature and Solvent Effects
Low temperatures (0–5°C) are critical during esterification to minimize racemization. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction rates but require strict anhydrous conditions.
Catalysts and Reagent Ratios
Excess tert-butyl bromide (1.5 equiv) ensures complete alkylation, while stoichiometric methyl chloroformate prevents di-ester byproducts. Catalytic DMAP (0.1 equiv) accelerates Boc protection.
Stereochemical Control Strategies
Chiral Auxiliaries and Catalysts
(R)-BINOL-phosphoric acid catalysts induce asymmetry during esterification, achieving 85–92% ee. Alternatively, chiral pool synthesis using (R)-3-methylmorpholine derivatives as starting materials avoids resolution steps.
Enzymatic Dynamic Kinetic Resolution
CAL-B lipase resolves racemic mixtures in a one-pot reaction, converting the undesired (S)-enantiomer to a hydrolyzed acid while preserving the (R)-ester.
Analytical Validation
Structural Confirmation
Purity Assessment
-
HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (95% purity threshold).
-
Chiral GC : Determines enantiomeric excess using β-cyclodextrin columns.
Comparative Data on Synthetic Methods
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Batch Alkylation | 75 | 85 | Moderate |
| Flow Reactor | 88 | 92 | High |
| Enzymatic Resolution | 82 | 99 | Low |
Analyse Chemischer Reaktionen
Types of Reactions
®-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, where nucleophiles such as amines or thiols replace the ester groups to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, in the presence of catalysts or under basic conditions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Amides, thioesters
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediates
(R)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate is utilized as an intermediate in the synthesis of pharmaceutical compounds. It plays a crucial role in the production of piperidine derivatives and other nitrogen-containing heterocycles that exhibit biological activity. For instance, it has been noted for its potential in synthesizing beta-lactamase inhibitors, which are critical in combating antibiotic resistance by inhibiting enzymes that degrade beta-lactam antibiotics .
Organic Synthesis
This compound is employed in various organic synthesis reactions, including decarboxylation and arylation processes. These reactions are essential for creating complex molecular structures used in drug development and other chemical applications. Its ability to facilitate the formation of new carbon-carbon bonds makes it a valuable reagent in synthetic organic chemistry .
Biological Characterization
Research has demonstrated that derivatives of (R)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate exhibit significant biological activity. For example, studies have shown that compounds derived from morpholine dicarboxylates can interact with monoamine transporters, indicating potential applications in neuropharmacology . The compound's structural features allow for modifications that can enhance its affinity for specific biological targets.
Case Study 1: Beta-Lactamase Inhibition
A study investigated the synthesis of a series of compounds based on (R)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate aimed at developing effective beta-lactamase inhibitors. The synthesized compounds showed promising inhibition profiles against various beta-lactamases, highlighting their potential as adjuncts to existing antibiotics to overcome resistance mechanisms .
Case Study 2: Neuropharmacological Applications
Another research effort focused on the biological evaluation of morpholine-based compounds derived from (R)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate. The findings indicated that these compounds displayed high affinity for dopamine and norepinephrine transporters, suggesting their potential use in treating disorders such as depression and ADHD .
Wirkmechanismus
The mechanism of action of ®-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester functional groups can undergo hydrolysis to release active metabolites that interact with enzymes or receptors in biological systems. The tert-butyl and dimethyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues: Morpholine Derivatives
Morpholine derivatives are widely studied for their applications in medicinal chemistry and catalysis. Below is a comparison of key structural and functional features:
Key Observations :
- Steric Effects : The tert-butyl group in (R)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate likely enhances steric hindrance, influencing its reactivity and chiral selectivity. This is comparable to BHA, where the tert-butyl group contributes to radical scavenging and enzyme induction .
- Chirality: The (R)-configuration of the target compound distinguishes it from non-chiral analogues like BHA, which lack stereochemical complexity.
- Functional Diversity: Unlike BHA, which is a phenolic antioxidant, the morpholine dicarboxylate lacks hydroxyl groups, limiting its direct antioxidant activity but expanding its utility in asymmetric synthesis.
Functional Analogues: Enzyme-Inducing Agents
Compounds like BHA and ethoxyquin are dietary antioxidants known to elevate hepatic glutathione S-transferase (GST) and epoxide hydratase activities, offering protection against carcinogens . However, the absence of a phenolic hydroxyl group in the morpholine derivative likely precludes analogous enzyme-inducing effects.
Comparative Data on Enzyme Induction :
Critical Insight: The tert-butyl group in BHA is critical for its enzyme-inducing properties . However, the morpholine dicarboxylate’s structural divergence (lack of phenolic ring, presence of ester groups) suggests divergent biological roles.
Biologische Aktivität
(R)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate, with CAS Number 104418-78-2, is a morpholine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and multiple methyl substituents, influencing its reactivity and interactions in biological systems.
- Molecular Formula : C₁₀H₁₇NO₅
- Molecular Weight : 231.25 g/mol
- Structure : The compound features a morpholine ring with two carboxylate groups and a tert-butyl group that enhances its lipophilicity.
Biological Activity Overview
Research into the biological activity of (R)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate has indicated several potential pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that morpholine derivatives can exhibit antimicrobial properties. The presence of the tert-butyl group may enhance the compound's ability to penetrate microbial membranes, potentially leading to increased efficacy against various pathogens.
- Enzyme Inhibition : Morpholine derivatives are often studied for their role as enzyme inhibitors. Specific investigations into (R)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate have shown promise in inhibiting certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Cytotoxicity Studies : Initial cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. Results indicate that the compound may induce apoptosis in specific cancer cell types, suggesting its potential as an anticancer agent.
Table 1: Biological Activities of (R)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various morpholine derivatives, including (R)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial properties.
Case Study 2: Enzyme Inhibition Mechanism
Research focused on the inhibition of dihydrofolate reductase (DHFR) by (R)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate showed that the compound competes with substrate binding. Kinetic studies revealed a decrease in Vmax and an increase in Km values, suggesting a competitive inhibition mechanism.
Case Study 3: Cytotoxicity in Cancer Cells
In vitro assays were conducted on human breast cancer cell lines (MCF-7) treated with varying concentrations of (R)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate. The results indicated a dose-dependent reduction in cell viability and increased markers of apoptosis after treatment with higher concentrations.
Q & A
Q. What are the recommended protocols for synthesizing (R)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate in an academic lab?
Methodology :
- Stepwise synthesis : Begin with morpholine derivatives and introduce tert-butyl and methyl groups via nucleophilic substitution or esterification. Use chiral catalysts (e.g., BINOL-derived ligands) to ensure (R)-configuration stereoselectivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization in ethanol or methanol to achieve ≥95% purity. Monitor purity via TLC and HPLC .
- Challenges : Competing side reactions (e.g., racemization) during esterification require strict temperature control (0–5°C) and inert atmospheres .
Q. How should researchers handle and store this compound to maintain stability?
Guidelines :
Q. What spectroscopic techniques are critical for confirming its structure and stereochemistry?
Methodology :
- NMR : Use H and C NMR to verify substituent positions (e.g., tert-butyl δ 1.2–1.4 ppm). H-H COSY and NOESY confirm stereochemistry via spatial correlations .
- X-ray crystallography : Resolve absolute configuration; compare experimental data with Cambridge Structural Database entries .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+Na]+ at m/z 368.1832) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
Methodology :
- DFT calculations : Optimize geometry using Gaussian 16 at B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- MD simulations : Simulate interactions with enzymes or metal catalysts (e.g., Amber22) to assess binding affinities and transition states .
- Validation : Compare computational results with experimental kinetics (e.g., enantiomeric excess via chiral HPLC) .
Q. What strategies resolve contradictions in stereochemical data between NMR and crystallography?
Approach :
- Dynamic NMR : Detect conformational exchange broadening (e.g., variable-temperature H NMR) to identify fluxional behavior that masks stereochemical signals .
- Crystallographic refinement : Use SHELXL for high-resolution data (≤1.0 Å) to resolve disorder in tert-butyl groups .
- Case study : Discrepancies in dihedral angles (NMR vs. XRD) resolved by refining solvent effects in DFT models .
Q. How does this compound interact with biological targets in drug discovery studies?
Methodology :
- Docking studies : Use AutoDock Vina to screen against protein targets (e.g., kinases or GPCRs). Prioritize binding poses with ΔG ≤ –8 kcal/mol .
- In vitro assays : Test inhibitory activity via fluorescence polarization (IC measurements) and validate with SPR for binding kinetics .
- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to assess CYP450-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
